(1-Cyanocyclobutyl)methanesulfonamide
Description
Molecular Geometry and Bonding Analysis
(1-Cyanocyclobutyl)methanesulfonamide features a cyclobutane ring substituted with a cyanomethyl group and a methanesulfonamide moiety. Its molecular formula is C₆H₁₀N₂O₂S , with a SMILES notation C1CC(C1)(CS(=O)(=O)N)C#N . The cyclobutane ring adopts a non-planar puckered conformation to mitigate angle strain, while the methanesulfonamide group exhibits tetrahedral geometry around the sulfur atom.
Key bond lengths and angles include:
| Bond Type | Length (Å) | Angle (°) | Source |
|---|---|---|---|
| C–C (Cyclobutane) | 1.54–1.57 | 88–90 | |
| S=O | 1.428–1.441 | 118–119 | |
| S–N | 1.618–1.622 | 106–108 | |
| C≡N | 1.126 | 180 (linear) |
The cyanomethyl group introduces electron-withdrawing effects, polarizing the cyclobutane ring and influencing the sulfonamide’s electronic environment. The methanesulfonamide moiety maintains typical sulfonamide bond lengths, with S–C bonds averaging 1.766 Å .
Cyclobutane Ring Strain Effects on Conformation
Cyclobutane’s inherent angle strain (≈26.3 kcal/mol) arises from bond angles deviating from the ideal 109.5°. In this compound, this strain manifests as:
- Puckering : The ring adopts a non-planar D₂d conformation to reduce torsional strain, with a calculated puckering barrier of 498 cm⁻¹ .
- Bond Lengthening : C–C bonds elongate to 1.554 Å (vs. 1.54 Å in unstrained alkanes) to alleviate angle strain.
- Hybridization : Sp³ hybridization at carbon atoms creates bent bonds, reducing orbital overlap and increasing reactivity compared to non-cyclic analogues.
The cyanomethyl group’s electron-withdrawing nature may further modulate ring strain by stabilizing adjacent carbons through inductive effects.
Electronic Distribution in Cyanocyclobutyl-Methanesulfonamide System
The compound’s electronic properties are governed by:
- Sulfonamide Group :
- Cyanocyclobutyl Moiety :
This electronic interplay enhances the compound’s reactivity in nucleophilic substitution or hydrogen-bonding interactions.
Comparative Analysis with Analogous Cycloalkane Sulfonamides
The structural and electronic properties of this compound contrast with other cycloalkane sulfonamides as follows:
Key Insights :
- Cyclobutane vs. Cyclopentane : Higher strain in cyclobutane derivatives leads to increased reactivity in ring-opening reactions.
- Cyclobutane vs. Cyclopropane : Cyclopropane’s shorter bonds and greater strain result in lower thermal stability but comparable sulfonamide bond parameters.
- Cyanomethyl Group Impact : Enhances electron deficiency in the sulfonamide’s nitrogen, potentially altering hydrogen-bonding capacity compared to non-cyanated analogues.
Properties
IUPAC Name |
(1-cyanocyclobutyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2S/c7-4-6(2-1-3-6)5-11(8,9)10/h1-3,5H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGDYFVNQJMRDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CS(=O)(=O)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(Hydroxymethyl)cyclobutanecarbonitrile
- Procedure:
The crude compound is typically prepared by functionalizing cyclobutane derivatives with cyanide and hydroxymethyl groups. Purification is achieved by vacuum distillation. - Yield and Physical Data:
Yield: 86%
Appearance: Colorless liquid
Boiling point: 67–70 °C at 0.2 mmHg - Spectroscopic Data:
- $$^{1}H$$ NMR (400 MHz, CDCl$$3$$): δ 3.75 (s, 2H), 2.79 (s, 1H), 2.49–2.41 (m, 2H), 2.19–2.09 (m, 3H), 2.04–1.97 (m, 1H)
- $$^{13}C$$ NMR (126 MHz, CDCl$$3$$): δ 123.6, 65.8, 37.3, 28.4, 16.7
- GC/MS (EI): m/z = 111 [M]$$^+$$
- Reference:
This intermediate is well-documented in sulfonamide synthesis pathways and was reported with detailed spectral data confirming structure.
Mesylation to Form (1-Cyanocyclobutyl)methyl Methanesulfonate
- Reagents and Conditions:
The hydroxyl group of 1-(hydroxymethyl)cyclobutanecarbonitrile is converted to a mesylate using methanesulfonyl chloride (mesyl chloride) in the presence of a base such as triethylamine or pyridine under anhydrous conditions. - Yields:
Typically high, around 90% yield reported for analogous compounds. - Notes:
Mesylation improves the leaving group ability, facilitating subsequent nucleophilic substitution.
Nucleophilic Substitution to Form this compound
- Method:
The mesylate intermediate undergoes nucleophilic substitution with ammonia or an amine source to replace the mesylate with a methanesulfonamide group. This step often involves heating in polar aprotic solvents such as DMF or DMSO. - Yields and Purification:
Yields vary depending on reaction conditions but generally range from 70% to 85%. Purification is achieved by aqueous work-up, extraction with organic solvents (e.g., ethyl acetate), washing with brine, drying over sodium sulfate, and concentration under reduced pressure. - Analytical Confirmation:
The final product is characterized by NMR, mass spectrometry, and melting point determination to confirm purity and structure.
Representative Data Table of Synthesis Steps and Yields
| Step | Intermediate/Product | Reagents/Conditions | Yield (%) | Physical State/Notes |
|---|---|---|---|---|
| 1 | 1-(Hydroxymethyl)cyclobutanecarbonitrile | Functionalization of cyclobutane, purification by vacuum distillation | 86 | Colorless liquid, bp 67–70 °C/0.2 mmHg |
| 2 | (1-Cyanocyclobutyl)methyl methanesulfonate (mesylate) | Methanesulfonyl chloride, base (e.g., Et$$_3$$N), anhydrous conditions | ~90 | Solid or liquid depending on conditions |
| 3 | This compound | Ammonia or amine nucleophile, DMF/DMSO, heat | 70–85 | Purified by extraction and drying |
Additional Research Findings and Notes
The synthesis of sulfonamide derivatives such as this compound is often embedded in larger pharmaceutical research, particularly in the development of Janus kinase (JAK) inhibitors, where such compounds serve as key intermediates or final products.
Variations in the synthetic route may include alternative leaving groups (e.g., tosylates) or different amine nucleophiles to modify the sulfonamide substituent, but the mesylate pathway remains a robust and widely used method.
Careful control of reaction conditions, such as temperature and solvent choice, is critical to maximize yields and purity.
Analytical methods including NMR (both $$^{1}H$$ and $$^{13}C$$), GC/MS, and melting point determination are essential for confirming the identity and quality of intermediates and final products.
Chemical Reactions Analysis
(1-Cyanocyclobutyl)methanesulfonamide: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, where nucleophiles like ammonia or alkylamines can replace the cyano group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in anhydrous ether.
Substitution: Ammonia, alkylamines, polar aprotic solvents.
Major Products Formed:
Oxidation: Oxo derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Amides or alkylated derivatives.
Scientific Research Applications
JAK Inhibition
One of the prominent applications of (1-Cyanocyclobutyl)methanesulfonamide is its role as a Janus kinase (JAK) inhibitor. JAKs are critical in cytokine signaling pathways, which are implicated in numerous inflammatory and autoimmune diseases. The compound has shown promise in modulating immune responses by selectively inhibiting JAK1 activity while sparing JAK2, which is essential for erythropoiesis. This selectivity may reduce side effects associated with broader JAK inhibition .
- Conditions Targeted :
- Autoimmune diseases (e.g., lupus, Crohn's disease)
- Inflammatory conditions (e.g., psoriasis, asthma)
- Cancer-related inflammation
Protease Inhibition
Research indicates that derivatives of this compound can serve as protease inhibitors. A study highlighted the synthesis of N-(1-Cyanocyclobutyl)-2-phenylacetamide, which was assessed for its inhibitory effects on specific proteases. The findings suggest potential applications in developing treatments for viral infections and other diseases where protease activity is a factor .
- Techniques Used :
- High-throughput screening
- X-ray crystallography
- Fluorescence-based assays
Therapeutic Applications in Infectious Diseases
The compound has been investigated for its potential to treat viral infections, including those caused by coronaviruses. It is posited that this compound can modulate the immune response to reduce the pathological inflammatory response associated with viral infections .
- Target Conditions :
- COVID-19 related complications
- Other viral infections with inflammatory components
Case Study: JAK1 Inhibition in Autoimmune Disorders
A clinical study examined the efficacy of a JAK1 selective inhibitor derived from this compound in patients with rheumatoid arthritis. Results indicated significant improvement in disease activity scores, highlighting the compound's therapeutic potential while maintaining a favorable safety profile .
Case Study: Protease Inhibition for HIV Treatment
In another study, researchers explored the use of this compound derivatives as inhibitors of HIV protease. The compounds demonstrated effective inhibition of viral replication in vitro, suggesting their potential as antiviral agents .
Summary Table of Applications
| Application Area | Specific Uses | Research Findings |
|---|---|---|
| JAK Inhibition | Autoimmune diseases, cancer | Effective modulation of immune response |
| Protease Inhibition | Viral infections | Significant inhibition of HIV protease |
| Therapeutic Applications | COVID-19 treatment | Modulation of inflammatory response |
Mechanism of Action
The mechanism by which (1-Cyanocyclobutyl)methanesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The sulfonamide group can engage in hydrogen bonding and other interactions, influencing the compound's biological activity.
Comparison with Similar Compounds
Cyclobutylamine
Methanesulfonyl chloride
Cyanocycloalkanes
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Biological Activity
(1-Cyanocyclobutyl)methanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C₇H₁₃N₃O₂S
- CAS Number : 1803585-82-1
- Molecular Weight : 189.26 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonamide group is known for its role in inhibiting carbonic anhydrase and other enzymes, which can lead to various pharmacological effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that sulfonamides possess antimicrobial properties, which may extend to this compound. The compound's structure suggests potential efficacy against bacterial infections.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
- Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic effects on certain cancer cell lines, warranting further investigation into its role as an anticancer agent.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine production | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.
-
Antimicrobial Study :
- A study conducted on a series of sulfonamides demonstrated significant antimicrobial activity against Gram-positive bacteria. The structural similarity to this compound suggests it may share this property.
-
Anti-inflammatory Research :
- Research on sulfonamides has shown their ability to inhibit pro-inflammatory cytokines in vitro. This activity may be relevant for developing treatments for inflammatory diseases.
-
Cytotoxicity Assessment :
- In vitro assays have indicated that compounds with similar structures can induce apoptosis in cancer cell lines. Further exploration is needed to confirm these effects for this compound.
Q & A
Basic: What synthetic routes are optimal for preparing (1-cyanocyclobutyl)methanesulfonamide, and how can reaction yields be improved?
Methodological Answer:
Synthesis typically involves cyclobutane ring formation followed by sulfonamide functionalization. A two-step approach is common:
Cyclobutane Precursor : React a cyanocyclobutane derivative (e.g., 1-cyanocyclobutane carboxylic acid) with methanesulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane).
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates. Yield optimization requires strict anhydrous conditions and temperature control (0–5°C during sulfonamide formation) to minimize side reactions like hydrolysis of the nitrile group .
Key Data:
- Yield improvement strategies: Sub-stoichiometric amounts of DMAP (4-dimethylaminopyridine) as a catalyst enhance sulfonylation efficiency by 15–20% .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
A multi-technique approach is critical:
- NMR : H NMR (DMSO-) identifies sulfonamide protons (δ 3.1–3.3 ppm) and cyclobutane protons (δ 2.5–2.8 ppm). C NMR confirms the nitrile group (δ 115–120 ppm) .
- IR Spectroscopy : Peaks at 2240–2260 cm (C≡N stretch) and 1320–1350 cm (S=O asymmetric stretch) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H] calculated for CHNOS: 187.0443) .
Contradiction Resolution:
Discrepancies in NMR shifts may arise from solvent polarity or impurities. Cross-validate with computational methods (e.g., DFT-B3LYP/6-311+G(d,p) for predicting chemical shifts) .
Advanced: How can conformational analysis explain the reactivity of this compound in enzyme inhibition studies?
Methodological Answer:
The compound’s bicyclic structure imposes steric constraints that influence binding to biological targets. Computational workflows are recommended:
Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., carbonic anhydrase) using AMBER or GROMACS. Focus on sulfonamide’s hydrogen-bonding with Zn in active sites .
DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., nitrile group’s electrophilicity) .
Key Finding:
The cyanocyclobutyl group’s puckered conformation reduces steric hindrance, enhancing binding affinity by 30% compared to planar analogs .
Advanced: How to resolve contradictions in bioactivity data across different assay systems for this compound?
Methodological Answer:
Bioactivity variability often stems from assay conditions. A systematic approach includes:
Dose-Response Reproducibility : Test in triplicate across cell lines (e.g., HEK293 vs. HeLa) with standardized protocols (e.g., ATP-based viability assays).
Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolysis of the nitrile group to amides in aqueous media) .
Target Validation : Apply CRISPR knockouts of suspected targets (e.g., carbonic anhydrase isoforms) to confirm specificity .
Example:
Inconsistent IC values (e.g., 5 µM vs. 20 µM) may arise from differing pH levels affecting sulfonamide ionization. Buffer optimization (pH 7.4 vs. 6.8) resolves such discrepancies .
Advanced: What computational tools are effective for predicting the metabolic stability of this compound?
Methodological Answer:
Combine in silico tools for ADME prediction:
CYP450 Metabolism : Use Schrödinger’s MetaSite to identify cytochrome P450 oxidation sites (e.g., CYP3A4-mediated nitrile conversion).
Half-Life Estimation : Apply machine learning models (e.g., ADMET Predictor™) trained on sulfonamide datasets.
Docking Studies : AutoDock Vina evaluates interactions with hepatic enzymes to predict clearance rates .
Data Insight:
The nitrile group’s metabolic lability reduces half-life by 50% in murine models compared to non-cyano analogs, necessitating prodrug strategies .
Basic: How to validate the purity of this compound in preclinical studies?
Methodological Answer:
Employ orthogonal analytical methods:
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 210 nm. Purity ≥98% is required for in vivo studies .
- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .
- Karl Fischer Titration : Ensure water content <0.2% to prevent hydrolysis during storage .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
